

# Physicochemical Characteristics of Oseltamivir Impurity A: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Oseltamivir impurity A*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of **Oseltamivir Impurity A**, a known process-related impurity in the synthesis of the antiviral drug Oseltamivir. The information presented herein is intended to support research, development, and quality control activities related to Oseltamivir.

## Chemical Identity and Physical Properties

**Oseltamivir Impurity A**, identified as (3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid, is a significant impurity that requires careful monitoring and control during the manufacturing of Oseltamivir.<sup>[1][2][3]</sup> Its fundamental properties are summarized in the tables below.

## Table 1: Chemical Identification of Oseltamivir Impurity A

Identifier	Value
IUPAC Name	(3R,4R,5S)-5-acetamido-4-amino-3-(1-ethylpropoxy)cyclohex-1-ene-1-carboxylic acid[1]
Synonyms	Oseltamivir EP Impurity A, Oseltamivir BP Impurity A, 4-N-Desacetyl-5-N-acetyl Oseltamivir Acid[1][4]
CAS Number	1364932-19-3[1]
Molecular Formula	C <sub>14</sub> H <sub>24</sub> N <sub>2</sub> O <sub>4</sub> [1]
Molecular Weight	284.35 g/mol [4]
Chemical Structure	

**Table 2: Physical and Chemical Properties of Oseltamivir Impurity A**

Property	Value
Appearance	Off-white solid, Light brown to dark brown solid[4][5]
Solubility	Soluble in Methanol and DMSO[4]
Purity (by HPLC)	> 95%[4][5]
Melting Point	Not available
Boiling Point	Not available
Density	Not available

## Spectroscopic Data

The structural elucidation of **Oseltamivir Impurity A** is confirmed through various spectroscopic techniques. The key spectral data are presented below.

### Table 3: Spectroscopic Data for Oseltamivir Impurity A

Technique	Key Data
Mass Spectrometry (ESI-MS)	Protonated molecular ion $[M+H]^+$ at m/z 285.1
Infrared (IR) Spectroscopy (KBr, $\text{cm}^{-1}$ )	3430.01 (>N-H), 2968.79, 2939.87 (aliphatic >C-H stretching), 1642.69 (>C=O stretching), 1200.32 (O-C stretching)
$^1\text{H}$ NMR (400 MHz, DMSO- $d_6$ , $\delta$ ppm)	6.18 (s, 1H), 3.82-3.84 (d, 1H), 3.37 (s, 1H), 3.33-3.35 (m, 1H), 2.52-2.59 (dd, 2H), 1.82 (s, 3H), 3.25-3.28 (m, 1H), 1.32-1.41 (m, 4H), 0.75-0.84 (m, 6H)
$^{13}\text{C}$ NMR (100 MHz, DMSO- $d_6$ , $\delta$ ppm)	137.40, 76.45, 57.96, 50.34, 35.37, 129.19, 169.48, 170.97, 22.98, 80.25, 25.18, 25.81, 8.96, 9.50

## Experimental Protocols

Detailed methodologies for the characterization of **Oseltamivir Impurity A** are crucial for reproducible analysis. The following sections outline the key experimental protocols.

### High-Performance Liquid Chromatography (HPLC)

A gradient reverse-phase HPLC method is typically employed for the detection and quantification of Oseltamivir and its impurities.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size).
- Mobile Phase A: A buffered aqueous solution (e.g., 0.02 M phosphate buffer, pH 5.0).
- Mobile Phase B: Acetonitrile or Methanol.
- Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to elute the more non-polar components. The exact gradient program should be optimized for the specific column and system.

- Flow Rate: 1.0 mL/min.
- Detection: UV detection at approximately 220 nm.
- Sample Preparation: Dissolve the sample in a suitable solvent, such as methanol or a mixture of the mobile phases, to an appropriate concentration.

## Mass Spectrometry (MS)

- Instrumentation: An ion trap mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode is used to detect the protonated molecular ion.
- Sample Introduction: The sample can be introduced directly via infusion or coupled with an HPLC system (LC-MS) for separation prior to detection.
- Data Acquisition: Scan for a mass range that includes the expected molecular weight of the impurity.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

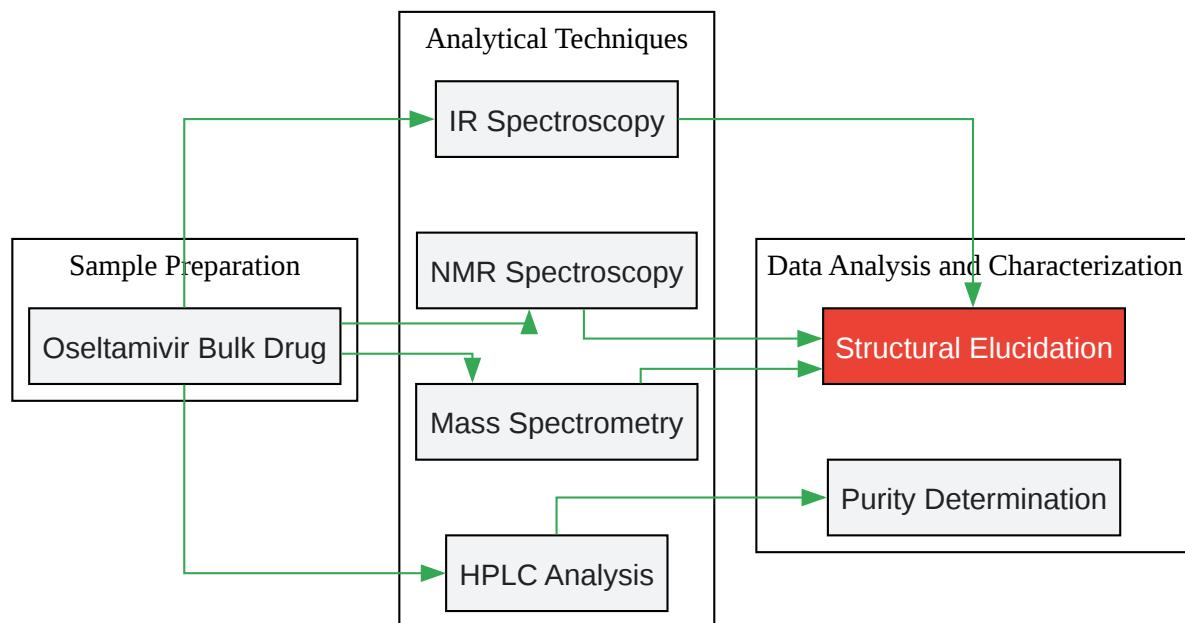
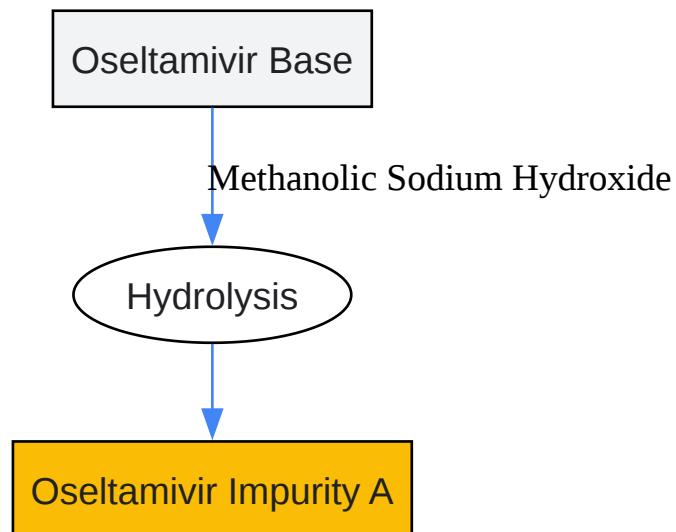
- Instrumentation: A 400 MHz NMR spectrometer.
- Sample Preparation: Dissolve the sample in a deuterated solvent, such as DMSO-d<sub>6</sub>.
- Experiments: Acquire <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra. Other experiments like COSY, HSQC, and HMBC can be performed for complete structural assignment.
- Referencing: Chemical shifts are reported in ppm relative to an internal standard, such as tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.
- Sample Preparation: The solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet.
- Data Acquisition: Acquire the spectrum over the mid-IR range (e.g., 4000-400 cm<sup>-1</sup>).

## Formation Pathway and Logical Relationships

**Oseltamivir Impurity A** is a process-related impurity formed during the synthesis of Oseltamivir. Understanding its formation is key to controlling its levels in the final drug substance.



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